molecular formula C16H19NO3S B11110863 1-phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide

1-phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide

Cat. No.: B11110863
M. Wt: 305.4 g/mol
InChI Key: LZIRVXNELYXTFW-UHFFFAOYSA-N
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Description

1-Phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide is an organic compound with a complex structure that includes a phenyl group, a methanesulfonamide group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide typically involves the reaction of phenylmethanesulfonyl chloride with 3-(propan-2-yloxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-Phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Phenyl-2-propanone: Shares a phenyl group and a similar structural framework.

    N-Phenylmethanesulfonamide: Contains the methanesulfonamide group but lacks the propan-2-yloxy group.

    3-(Propan-2-yloxy)aniline: Contains the propan-2-yloxy group but lacks the methanesulfonamide group.

Uniqueness: 1-Phenyl-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

1-phenyl-N-(3-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-13(2)20-16-10-6-9-15(11-16)17-21(18,19)12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3

InChI Key

LZIRVXNELYXTFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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